molecular formula C18H15N3O4S2 B278686 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Katalognummer B278686
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: HCRLFRISRPYJMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, also known as CTBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Wirkmechanismus

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the interaction between the compound and ROS. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide contains a thienyl group that can undergo oxidation in the presence of ROS, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS, allowing for quantitative measurement of ROS levels in biological systems.
Biochemical and Physiological Effects
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been shown to exhibit minimal toxicity towards cells and tissues, making it a promising tool for studying ROS-related diseases. The compound has also been shown to exhibit good cell permeability, allowing for easy uptake into cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its high selectivity and sensitivity towards ROS, making it a valuable tool for studying oxidative stress-related diseases. The compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its limited stability in aqueous solutions, which can affect its fluorescence properties.

Zukünftige Richtungen

There are several potential future directions for the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in scientific research. One area of interest is the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide-based probes for the detection of other reactive species such as reactive nitrogen species (RNS). Another area of interest is the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in the development of imaging agents for the detection of ROS-related diseases in vivo. Additionally, the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in the development of therapeutics for oxidative stress-related diseases is an area of potential future research.

Synthesemethoden

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been shown to exhibit high selectivity and sensitivity towards ROS, making it a promising tool for studying oxidative stress-related diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

Eigenschaften

Produktname

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Molekularformel

C18H15N3O4S2

Molekulargewicht

401.5 g/mol

IUPAC-Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H15N3O4S2/c19-9-13-11-5-1-3-7-14(11)26-17(13)20-16(22)10-21-18(23)12-6-2-4-8-15(12)27(21,24)25/h2,4,6,8H,1,3,5,7,10H2,(H,20,22)

InChI-Schlüssel

HCRLFRISRPYJMC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)C#N

Kanonische SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.